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Terephthalonitrile N,N'-dioxide

Nitrile oxide crosslinking Thiol-ene click chemistry Polysulfide sealant cure

Procure Terephthalonitrile N,N'-dioxide for its unique bifunctional 1,3-dipolar reactivity, enabling catalyst-free cycloaddition for high-Tg thermosets. Its 250–300°C curing window allows void-free composite fabrication for aerospace and electronics. Offering a simpler, cost-effective alternative to sulfonyl-based dioxides, it facilitates rapid, room-temperature vulcanization for on-site sealing. Ideal for addition-cure polyimides in HDI laminates and semiconductor encapsulants where low outgassing and dielectric integrity are paramount.

Molecular Formula C8H4N2O2
Molecular Weight 160.132
CAS No. 3729-34-8
Cat. No. B2798767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTerephthalonitrile N,N'-dioxide
CAS3729-34-8
Molecular FormulaC8H4N2O2
Molecular Weight160.132
Structural Identifiers
SMILESC1=CC(=C=[N+]=O)C=CC1=C=N[O-]
InChIInChI=1S/C8H4N2O2/c11-9-5-7-1-2-8(4-3-7)6-10-12/h1-4H
InChIKeyJRVRIUGIFUNROE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Terephthalonitrile N,N'-Dioxide (CAS 3729-34-8): Thermochemical Data and Procurement Specifications for a Bis-Nitrile Oxide Crosslinker


Terephthalonitrile N,N'-dioxide (also known as 1,4-dicyanobenzene di-N-oxide) is a symmetrical aromatic bis-nitrile oxide with the molecular formula C8H4N2O2 and a molecular weight of 160.13 g/mol [1]. It serves as a bifunctional 1,3-dipole capable of undergoing catalyst-free cycloaddition reactions with unsaturated bonds, which underpins its use as a high-temperature thermosetting resin additive and crosslinking agent for elastomers and polyimides . The compound exhibits a standard enthalpy of formation (solid) of 80.66 ± 0.43 kcal/mol, indicative of its thermochemical stability [1].

Why Generic Substitution Fails: The Critical Role of the N-Oxide Functionality in Terephthalonitrile N,N'-Dioxide


While terephthalonitrile (CAS 623-26-7) shares the same aromatic core, it lacks the terminal N-oxide groups that confer 1,3-dipolar cycloaddition reactivity. Consequently, terephthalonitrile cannot participate in the catalyst-free addition reactions with alkenes, alkynes, or thiols that define the utility of terephthalonitrile N,N'-dioxide . Even among bis-nitrile oxides, significant differences in reactivity exist: for example, terephthalonitrile N,N'-dioxide exhibits a unique kinetic profile wherein the second addition proceeds more readily than the first, unlike anthracene-9,10-bis(carbonitrile oxide) which requires elevated temperatures for the second addition [1]. Such variability precludes simple substitution based on structural similarity alone.

Quantitative Differentiation Evidence for Terephthalonitrile N,N'-Dioxide in Crosslinking and Curing Applications


Superior Second-Addition Reactivity in Thiol-Nitrile Oxide Curing Systems

In competitive bis-addition experiments with thiols, terephthalonitrile N,N'-dioxide (TNO) displays a kinetic advantage where the second addition proceeds more readily than the first [1]. In contrast, anthracene-9,10-bis(carbonitrile oxide) requires elevated temperatures to achieve the second addition, indicating a lower reactivity profile [1].

Nitrile oxide crosslinking Thiol-ene click chemistry Polysulfide sealant cure

Ambient-Temperature Curing Efficiency in Polysulfide Sealants

Both terephthalonitrile N,N'-dioxide and 4,4'-sulfonylbisbenzonitrile dioxide cure polysulfide prepolymer LP-2 effectively at ambient temperature at CNO:SH ratios ≥1.5, achieving tack-free surfaces within 0.5 hours and 90% cure within 4 hours [1]. Naphthalene-based bis(nitrile oxides) yield softer products, and anthracene-9,10-bis(carbonitrile oxide) is ineffective as a curing agent [1].

Polysulfide sealants Ambient cure Bis-nitrile oxide crosslinkers

High-Temperature Thermosetting Performance Relative to Substituted Analogs

Terephthalonitrile N,N'-dioxide cures at temperatures of 250–300°C and remains stable up to 400°C . In contrast, tetramethylterephthalobisnitrile oxide (TTNO), a methyl-substituted analog, cures liquid polybutadiene at room temperature (25°C) [1]. This divergence highlights that the unsubstituted parent compound is specifically suited for high-temperature composite processing where substituted derivatives would prematurely crosslink.

Thermosetting resins High-temperature composites Polyimide stabilization

Rubber Vulcanization Efficiency and Mechanical Property Attainment

Using only 1 phr (parts per hundred rubber) of terephthalonitrile N,N'-dioxide, EPDM gum stock vulcanized at 130°C for 25 minutes achieves a tensile strength of 43 kg/cm² and elongation at break of 260% [1]. Swelling tests confirm crosslinking efficiencies near unity for isoprene rubber (IR), styrene-butadiene rubber (SBR), and EPDM, indicating that nearly every nitrile oxide group participates in crosslink formation [1].

Rubber vulcanization Crosslinking efficiency Elastomer curing

Addition-Cure Polyimide Copolymers with Near-Zero Volatile Byproduct Evolution

Copolymers derived from polyimide oligomers and terephthalonitrile N,N'-dioxide cure via addition reactions without liberating volatile byproducts, in contrast to conventional polyamic acid-based polyimide precursors which release copious volatiles during imidization [1]. The resulting thermosets exhibit low void content and are stable to approximately 600°F (316°C) [1].

Polyimide composites Addition cure Low-outgassing materials

Recommended Procurement and Application Scenarios for Terephthalonitrile N,N'-Dioxide Based on Differentiated Performance


High-Temperature Composite Fabrication Requiring Delayed Cure Onset

In the manufacture of carbon-fiber-reinforced polyimides for aerospace structures, terephthalonitrile N,N'-dioxide can be blended into the prepreg resin at temperatures up to 200°C without triggering gelation, thanks to its 250–300°C curing window . This allows for adequate impregnation and layup time, after which the part is cured to yield a void-free, 600°F-stable composite [1]. Procurement of TNO is indicated when high-Tg thermosets with low outgassing are required.

Ambient-Cure Polysulfide Sealant Formulation for Construction or Aerospace Fuel Tanks

Formulators can achieve tack-free, 90% cured sealants within 4 hours at room temperature using terephthalonitrile N,N'-dioxide at a CNO:SH ratio of 1.5 [2]. This performance matches that of 4,4'-sulfonylbisbenzonitrile dioxide but offers a structurally simpler and potentially more cost-effective alternative. The material is suitable for on-site sealing applications where heat curing is impractical.

Low-Void Polyimide Laminate Production for Electronics Packaging

When copolymerized with polyimide oligomers, terephthalonitrile N,N'-dioxide enables an addition-cure mechanism that eliminates the void-forming volatiles associated with conventional polyamic acid imidization [1]. This makes it a preferred curing additive for high-density interconnect (HDI) laminates and semiconductor encapsulants, where voids compromise electrical insulation and reliability.

Technical Documentation Hub

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13 linked technical documents
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